molecular formula C25H17N3O5 B2474556 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1207002-06-9

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2474556
CAS No.: 1207002-06-9
M. Wt: 439.427
InChI Key: CFHHWHXFSPJRFX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2-dihydroisoquinolin-1-one core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 2H-1,3-benzodioxol-5-yl group and at position 2 with a 4-methoxyphenyl moiety. Its molecular formula is C₂₅H₁₆N₄O₅, with a molecular weight of 452.43 g/mol.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O5/c1-30-17-9-7-16(8-10-17)28-13-20(18-4-2-3-5-19(18)25(28)29)24-26-23(27-33-24)15-6-11-21-22(12-15)32-14-31-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHHWHXFSPJRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with a methoxyphenyl-substituted isoquinoline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

The compound has shown promising results in various biological assays:

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial properties. The presence of the benzodioxole ring enhances this activity by increasing the lipophilicity and membrane permeability of the molecule. Preliminary studies suggest that this compound may inhibit bacterial growth effectively.

Anticancer Properties

The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, compounds similar to this one have been shown to inhibit cell cycle progression and promote programmed cell death in human cancer cells .

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of similar isoquinoline derivatives. These compounds may act as multi-target-directed ligands (MTDLs) against neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). The ability to modulate these enzymes suggests a therapeutic application in treating conditions like Alzheimer's disease .

Case Studies

Several studies have documented the applications of similar compounds:

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Research demonstrated that derivatives with oxadiazole rings exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : A research article highlighted that isoquinoline derivatives showed promising results in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease .
  • Anticancer Activity : In vitro studies reported that similar compounds could induce apoptosis in leukemia cell lines by activating caspase pathways .

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound’s structural analogs vary in core heterocycles and substituents, influencing physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Reference
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Phthalazinone 4-Methoxyphenyl, oxadiazole 396.41 0 / 6
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole Benzodioxol, methoxyphenyl, pyrrolidinyl Not reported Not reported
5-Benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one Triazolone Biphenyl, benzoyl 341.40 1 / 3

Structural Insights :

  • Substituent Effects: The benzodioxol group (target compound) may improve membrane permeability compared to pure methoxyphenyl analogs due to increased lipophilicity . However, phthalazinone derivatives with oxadiazole rings exhibit higher H-bond acceptors (6 vs. 5 in the target compound), suggesting greater solubility in polar solvents .
Pharmacological and Physicochemical Properties
  • Oxadiazole-Containing Analogs : Compounds like 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one are often explored as kinase inhibitors due to their planar structure and hydrogen-bonding capacity. The target compound’s benzodioxol group may confer additional antioxidant properties, as seen in benzodioxol-containing drugs .
  • Triazolone Derivatives: Compounds such as 5-Benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one exhibit anti-inflammatory activity. The target compound’s isoquinolinone core, however, is more rigid, which could reduce metabolic degradation compared to triazolones.

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several significant structural motifs:

  • Benzodioxole moiety : Known for its role in enhancing bioactivity.
  • Oxadiazole ring : Associated with various biological activities including anticancer and antimicrobial properties.
  • Dihydroisoquinolinone core : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. The specific compound has shown activity against various cancer cell lines. For instance:

  • Mechanism of Action : The oxadiazole derivative potentially inhibits key enzymes involved in tumor growth such as topoisomerase and telomerase, which are crucial for DNA replication and repair .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of similar compounds derived from the benzodioxole structure:

  • Cellular Studies : The compound has been evaluated for its ability to activate neuroprotective pathways. In particular, it has been shown to stimulate the NRF2 pathway, which plays a critical role in cellular defense against oxidative stress .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity:

  • In Vitro Studies : Compounds with similar structural features have been tested against various microorganisms, showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of topoisomerase and telomerase
NeuroprotectionActivation of NRF2 pathway
AntimicrobialInhibition of bacterial growth

Case Study 1: Neuroprotection

A study explored the neuroprotective effects of a related oxadiazole derivative in models of Alzheimer's disease. The results indicated significant improvement in neurogenesis and reduction in oxidative stress markers, suggesting that the compound could be a lead for developing therapies targeting neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of an oxadiazole derivative similar to our compound. It demonstrated selective cytotoxicity against several cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

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